2-Methyl-4-(prop-1-en-2-yl)aniline
Overview
Description
2-Methyl-4-(prop-1-en-2-yl)aniline, also known as 2-Isopropenylaniline, is an aromatic amine compound with the molecular formula C10H13N. It is a colorless to pale yellow liquid with a characteristic odor. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(prop-1-en-2-yl)aniline can be synthesized through the alkylation of aniline with isopropenyl compounds. One common method involves the reaction of aniline with isopropenyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-4-(prop-1-en-2-yl)aniline is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(prop-1-en-2-yl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also participate in redox reactions, where it either donates or accepts electrons, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenylaniline
- 2-Methyl-4-(prop-1-en-2-yl)benzenamine
- 2-(1-Methylethenyl)aniline
Uniqueness
2-Methyl-4-(prop-1-en-2-yl)aniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-methyl-4-prop-1-en-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-6H,1,11H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECFVMAYXYYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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